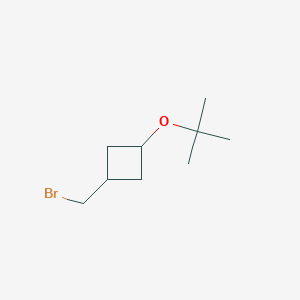![molecular formula C16H19BrN4O B2403915 5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379985-78-9](/img/structure/B2403915.png)
5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methoxy group linked to a piperidine ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Bromine Atom: The bromine atom is introduced at the 5th position of the pyrimidine ring through an aromatic nucleophilic substitution reaction.
Attachment of the Piperidine and Pyridine Rings: The piperidine and pyridine rings are attached to the pyrimidine core via a nucleophilic substitution reaction, where the methoxy group acts as a leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization and chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing and Reducing Agents: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrimidinamine, 4- (5-bromo-1H-indol-3-yl)-: A marine-derived natural product with similar structural features.
Substituted Pyrimidines: Compounds with different substituents on the pyrimidine ring, exhibiting similar chemical properties.
Uniqueness
5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
5-bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-15-9-19-16(20-10-15)22-12-14-3-7-21(8-4-14)11-13-1-5-18-6-2-13/h1-2,5-6,9-10,14H,3-4,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHNMTVUWURPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2403839.png)


![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)






![2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2403853.png)

